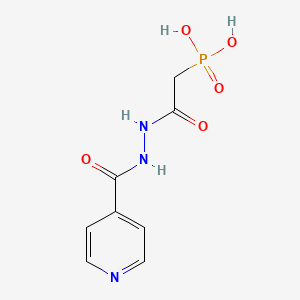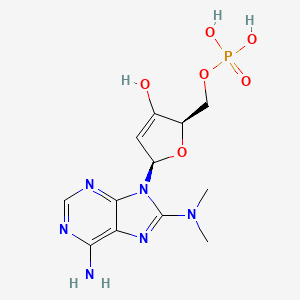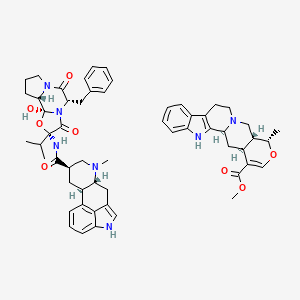
10-Hydroxydesipramine
説明
10-Hydroxydesipramine is a derivative of the compound Desipramine . It acts as an antidepressant by inhibiting the norepinephrine transporter . The molecular formula of 10-Hydroxydesipramine is C18H22N2O and it has a molecular weight of 282.38 .
Molecular Structure Analysis
The molecular structure of 10-Hydroxydesipramine consists of a dibenzazepine ring system with an alkyl amine substituent on the central ring .Chemical Reactions Analysis
10-Hydroxydesipramine is a metabolite of Desipramine, which is metabolized in the liver by CYP2D6 and CYP1A2 to form 2-hydroxydesipramine .Physical And Chemical Properties Analysis
The boiling point of 10-Hydroxydesipramine is predicted to be 439.0±45.0 °C and its density is predicted to be 1.123±0.06 g/cm3 . Its pKa is predicted to be 13.87±0.20 .科学的研究の応用
Hydroxy Metabolites of Tricyclic Antidepressants and Cardiotoxicity : Hydroxy metabolites, including 10-Hydroxydesipramine, play a role in the clearance of tricyclic antidepressants and can have disproportionate increases in patients with chronic renal failure or in the elderly, which might be a concern due to potential cardiovascular implications (Pollock & Perel, 1989).
Clinical Implications of 2-Hydroxydesipramine Concentrations : Studies evaluating the clinical utility of measuring 2-Hydroxydesipramine levels in plasma found that these measurements did not correlate with clinical outcomes in depression treatment, suggesting limited clinical utility in routine measurement (Nelson, Bock, & Jatlow, 1983).
Concentrations in Elderly Depressed Patients : Elevated ratios of 2-Hydroxydesipramine to desipramine in elderly patients have been observed, potentially linked to age-related decreases in renal function (Kitanaka et al., 1982).
Metabolism of Imipramine and Its Isozymes : A study conducted with the human CYP2D6 isozyme found that this enzyme system catalyzes the biotransformation of imipramine to its hydroxy metabolites, including 2-Hydroxydesipramine (Coutts, Su, Baker, & Daneshtalab, 1993).
Electrocardiographic Effects in Children and Adolescents : A study on the developmental effects of desipramine treatment found only modest associations of serum levels of its metabolites, including 2-Hydroxydesipramine, with electrocardiogram conduction intervals across different age groups (Wilens et al., 1993).
Effects on 5-Hydroxytryptamine in the Hippocampal Slice of Rat : Research on the long-term treatment with tricyclic antidepressants like imipramine and desmethylimipramine showed significant changes in the inhibitory effect of 5-HT, suggesting the potential influence of metabolites on serotonin receptors (Rowan & Anwyl, 1985).
New Metabolites of Imipramine : Research identified new metabolites of imipramine, including 10-hydroxy derivatives, suggesting additional metabolic pathways distinct from 2-hydroxylation (Crammer & Scott, 2004).
Comparative Cardiotoxicity of Nortriptyline and Its Isomeric 10-Hydroxymetabolites : A study assessing the cardiotoxicity of hydroxymetabolites of nortriptyline, including 10-Hydroxydesipramine, revealed differences in cardiotoxic effects between the metabolites and the parent compound (Pollock, Everett, & Perel, 1992).
Safety And Hazards
As a derivative of Desipramine, 10-Hydroxydesipramine may share similar safety concerns. Desipramine has been associated with an increased risk of suicidal thinking and behavior in children, adolescents, and young adults in short-term studies of major depressive disorder and other psychiatric disorders . Therefore, patients of all ages who are started on antidepressant therapy should be monitored appropriately and observed closely for clinical worsening, suicidality, or unusual changes in behavior .
特性
IUPAC Name |
11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-6-12-20-16-9-4-2-7-14(16)13-18(21)15-8-3-5-10-17(15)20/h2-5,7-10,18-19,21H,6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUOHFIJUQSMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960585 | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxydesipramine | |
CAS RN |
4014-82-8 | |
| Record name | 10-Hydroxydesipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004014828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)






